N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Chemical Structure and Key Features
The compound N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a 1,2,4-triazole derivative characterized by:
- A 4-methoxyphenyl group attached to the acetamide moiety.
- A prop-2-en-1-yl (allyl) substituent at the 4-position of the triazole ring.
- A pyridin-4-yl group at the 5-position of the triazole.
- A sulfanyl (-S-) linkage between the triazole and acetamide moieties.
This structure combines aromatic, heterocyclic, and sulfur-containing functional groups, which are common in bioactive molecules targeting ion channels, enzymes, or receptors. The allyl group may confer unique steric and electronic properties compared to alkyl or aryl substituents in analogous compounds .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-3-12-24-18(14-8-10-20-11-9-14)22-23-19(24)27-13-17(25)21-15-4-6-16(26-2)7-5-15/h3-11H,1,12-13H2,2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBERUDTXZUNDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Position and Bioactivity: The pyridine ring position (2-, 3-, or 4-) significantly affects receptor selectivity. For example, VUAA1 (pyridin-3-yl) is an agonist, while OLC15 (pyridin-2-yl) is an antagonist .
Sulfur Linkage :
- The sulfanyl (-S-) bridge in the target compound and its analogues (e.g., KA3-KA15 series) is critical for hydrogen bonding and hydrophobic interactions with biological targets .
Aromatic Substitutions :
- 4-Methoxyphenyl is a recurring motif in anti-inflammatory and antimicrobial agents (e.g., Compound 6l, KA3-KA15 series), suggesting shared mechanisms of action .
- Electron-withdrawing groups (e.g., trifluoromethyl in Compound 6l) enhance metabolic stability and target affinity compared to electron-donating groups .
The absence of direct pharmacological data for the target compound necessitates extrapolation from structural analogues, emphasizing the need for targeted assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
